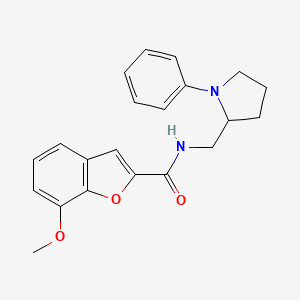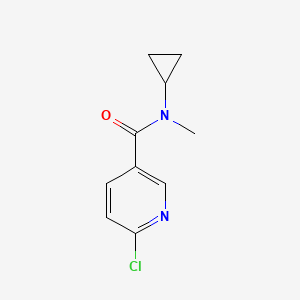
1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. In
Applications De Recherche Scientifique
1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole has been used in scientific research for a variety of applications. One of the most common applications is as a tool to study the role of the endocannabinoid system in the body. This compound has been shown to bind to the CB1 receptor, which is a key component of the endocannabinoid system. By studying the binding of this compound to the CB1 receptor, researchers can gain insights into the function of the endocannabinoid system and its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole is not fully understood. However, it is known that this compound binds to the CB1 receptor and acts as an agonist. This means that it activates the CB1 receptor and produces effects similar to those produced by the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to produce a variety of biochemical and physiological effects. These effects include analgesia, sedation, and hypothermia. Additionally, this compound has been shown to have anxiolytic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole in lab experiments is its specificity for the CB1 receptor. This allows researchers to study the effects of the endocannabinoid system without interference from other receptors. However, one limitation of using this compound is its potential toxicity. Researchers must be careful to use appropriate dosages and take precautions to prevent exposure.
Orientations Futures
There are many potential future directions for research on 1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole. One direction is the study of the effects of this compound on various diseases, such as chronic pain and anxiety disorders. Additionally, researchers may explore the potential of this compound as a therapeutic agent for these and other diseases. Finally, further research may be conducted to better understand the mechanism of action of this compound and its potential applications in scientific research.
Méthodes De Synthèse
1-cyclopentyl-4-iodo-5-(methoxymethyl)-1H-pyrazole can be synthesized using various methods. One of the most common methods is the reaction between 1-cyclopentyl-4-iodo-1H-pyrazole-5-carbaldehyde and methoxymethyl magnesium bromide in the presence of a catalyst. This reaction results in the formation of this compound.
Propriétés
IUPAC Name |
1-cyclopentyl-4-iodo-5-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRMZRSUJQSNCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=NN1C2CCCC2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2814470.png)
![(3,3-Difluorocyclobutyl)-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2814471.png)
![N-[2-[(3-Methoxyphenyl)methoxy]ethyl]prop-2-enamide](/img/structure/B2814472.png)
![5-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2814476.png)


![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2814483.png)



![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2814488.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2814490.png)
![8-(tert-butyl)-6-oxo-N-(4-phenylbutan-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2814491.png)